molecular formula C11H24N4 B1402969 1-(1-Isopropylpiperidin-4-yl)pyrazolidin-4-amine CAS No. 1432053-73-0

1-(1-Isopropylpiperidin-4-yl)pyrazolidin-4-amine

Cat. No. B1402969
M. Wt: 212.34 g/mol
InChI Key: BDKJYEDPRWSDDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Isopropylpiperidin-4-yl)pyrazolidin-4-amine is a chemical compound with the molecular formula C11H24N4 . It has a molecular weight of 212.34 g/mol. This compound is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of 1-(1-Isopropylpiperidin-4-yl)pyrazolidin-4-amine consists of a pyrazolidin-4-amine group attached to a 1-isopropylpiperidin-4-yl group . The InChI string representation of the molecule is InChI=1S/C8H18N2/c1-7(2)10-5-3-8(9)4-6-10/h7-8H,3-6,9H2,1-2H3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 142.24 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound is 142.146998583 g/mol . The topological polar surface area of the compound is 29.3 Ų . The compound has a heavy atom count of 10 .

Scientific Research Applications

  • Structural Characterization and Derived Compounds : The research on structural characterization of polymorphs and derived compounds of similar chemical structures, like 1-(4-methylpyridin-2-yl)thiourea, has been a significant area of interest. Such studies often involve understanding different molecular structures, hydrogen bonding patterns, and crystal structures (Böck et al., 2020).

  • Synthesis and Characterization for Biomedical Applications : Synthesis and characterization of pyrazole derivatives, including the study of their crystal structures and biological activities, have been extensively researched. This includes exploring their potential as antitumor, antifungal, and antibacterial agents (Titi et al., 2020).

  • Pharmacological Activity : The synthesis and pharmacological activity of related compounds, especially as potent σ(1) receptor antagonists, have been reported. The nature of substituents in these compounds is crucial for their activity (Díaz et al., 2012).

  • Preparation and Reactions for Medicinal Chemistry : Studies on the preparation and reactions of cyclic α-monocarbonyl azo-compounds and derivatives have been conducted. These include understanding the reaction mechanisms and potential applications in medicinal chemistry (Nagata & Kamata, 1970).

  • Anticancer and Antiangiogenic Effects : The synthesis of novel derivatives and their in vivo anticancer and antiangiogenic effects have been explored. Such studies are focused on understanding the potential of these compounds in inhibiting tumor growth and angiogenesis (Chandrappa et al., 2010).

  • Catalytic Applications : Research into the catalytic applications of related compounds, such as in hydroamination and hydrosilation reactions, has been reported. This includes understanding the efficiency and mechanisms of these reactions (Field, Messerle, & Wren, 2003).

  • Corrosion Inhibition : The inhibitory effect of pyrazole compounds on the corrosion of metals has been studied. These studies focus on understanding how these compounds interact with metal surfaces and prevent corrosion (Chetouani et al., 2005).

  • Antibacterial Activity : Research on novel derivatives for their antibacterial activity, including efficient synthesis methods and screening for activity against various bacterial strains, has been a key area of exploration (Kerru et al., 2020).

properties

IUPAC Name

1-(1-propan-2-ylpiperidin-4-yl)pyrazolidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N4/c1-9(2)14-5-3-11(4-6-14)15-8-10(12)7-13-15/h9-11,13H,3-8,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKJYEDPRWSDDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)N2CC(CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701201080
Record name 4-Pyrazolidinamine, 1-[1-(1-methylethyl)-4-piperidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701201080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Isopropylpiperidin-4-yl)pyrazolidin-4-amine

CAS RN

1432053-73-0
Record name 4-Pyrazolidinamine, 1-[1-(1-methylethyl)-4-piperidinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432053-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyrazolidinamine, 1-[1-(1-methylethyl)-4-piperidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701201080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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